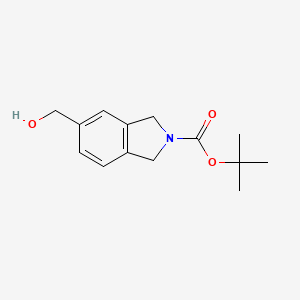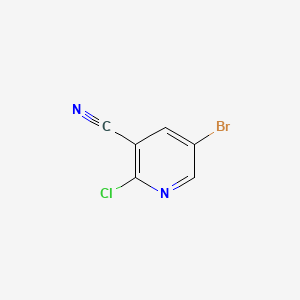
Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
Overview
Description
Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate is a compound that belongs to the class of isoindoline derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The tert-butyl group is a common protecting group in organic chemistry, often used to shield a carboxylic acid functionality during chemical reactions .
Synthesis Analysis
The synthesis of tert-butyl isoindolinone derivatives can be achieved through various methods. One approach involves the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, which proceeds chemoselectively under mild conditions . Another method describes the synthesis of 2-tert-butylisoindolin-1-ones via an oxidative radical cyclization process from stable carbamoylxanthates derived from secondary tert-butylamines .
Molecular Structure Analysis
The molecular structure of tert-butyl isoindoline derivatives can be complex, with the presence of multiple functional groups. For instance, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has been studied using crystallographic analysis and Density Functional Theory (DFT) to confirm its structure and understand its physicochemical properties . Similarly, the structure of related compounds like 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone has been determined by single-crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Isoindoline derivatives can participate in various chemical reactions. For example, the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative has been shown to produce important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, the isomerization of 5-hydroxyindole-(tert-butyl alcohol)1 cluster cations has been investigated, demonstrating the influence of tert-butyl alcohol on the energy threshold for isomerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl isoindoline derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the lipophilicity of the compounds, as seen in the synthesis of a new lipophilic N-hydroxyimide, which has high solubility in low-polarity solvents and may be useful in catalysis of strong C–H bond oxidative cleavage . X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal the orientation of side chains and the presence of strong O-H...O=C hydrogen bonds, which influence the compound's packing in the crystal structure .
Scientific Research Applications
Preparative Chemistry and Reaction Studies : Tert-butyl isoindoline derivatives, such as Tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate, are used in the preparation and study of complex organic reactions. For example, they are involved in Diels-Alder reactions, which are a key method for constructing cyclic structures in organic synthesis (Padwa, Brodney, & Lynch, 2003). Another example is the synthesis of unnatural amino acid derivatives through click chemistry, highlighting the compound's versatility in creating novel organic structures (Patil & Luzzio, 2017).
Advanced Material Synthesis : The compound is used in synthesizing advanced materials. For instance, its derivatives play a role in the creation of dendrimers, which are highly branched, star-shaped macromolecules with potential applications in drug delivery, nanotechnology, and materials science (Pesak, Moore, & Wheat, 1997).
Molecular Structure and Bonding Studies : The study of molecular structures, such as determining the ring configuration and bonding characteristics of tert-butyl isoindoline derivatives, is another important application. This is crucial for understanding the compound's chemical behavior and potential applications in various fields, like pharmaceuticals and material science (Kolter, Rübsam, Giannis, & Nieger, 1996).
Catalysis and Enzyme Mimicking : Research has also explored the use of tert-butyl isoindoline derivatives in catalysis and as mimics for biological enzymes. This includes studies on their role in oxidative reactions and as potential catalysts in organic synthesis (Kaizer et al., 2008).
Mechanism of Action
Target of Action
This compound belongs to the class of isoindoline derivatives, which are known to exhibit diverse biological activities .
Mode of Action
Isoindoline derivatives are known to interact with multiple receptors, which could potentially influence a variety of biological processes .
Biochemical Pathways
Isoindoline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that isoindoline derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by isoindoline derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-11-5-4-10(9-16)6-12(11)8-15/h4-6,16H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELZVPRONRWNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626666 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253801-14-8 | |
| Record name | 1,1-Dimethylethyl 1,3-dihydro-5-(hydroxymethyl)-2H-isoindole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253801-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)


![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)
![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)